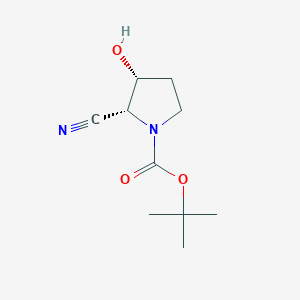

tert-Butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a cyano (-CN) and a hydroxyl (-OH) group at the 2- and 3-positions, respectively, with (2R,3R) stereochemistry. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and kinase modulators due to its rigid pyrrolidine scaffold and functional group diversity. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes.

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

tert-butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3/t7-,8-/m1/s1 |

InChI Key |

LKHZFNXKDVXDPA-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C#N)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino nitrile.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Sodium cyanide in dimethyl sulfoxide, potassium cyanide in ethanol.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary amine.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including tert-butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate, in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that certain pyrrolidine derivatives exhibited anticancer activity that surpassed that of established drugs like tamoxifen when tested against M-Hela tumor cells. The compounds showed significant inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use .

Antibacterial Properties

In addition to its anticancer potential, this compound has also been investigated for its antibacterial properties. Some pyrrolidine derivatives have been shown to effectively suppress bacterial biofilm growth, making them promising candidates for the development of new antibacterial agents .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its structural features allow for diverse modifications and the synthesis of various derivatives with tailored biological activities.

Modular Synthesis Approach

The compound can be synthesized through a modular approach involving intramolecular cyclization and Mannich-type reactions. This method allows for the introduction of different aromatic moieties and substituents at the nitrogen atom, facilitating the creation of a library of compounds with varied biological activities .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate can be contextualized against three closely related pyrrolidine derivatives (Table 1):

Table 1: Key Properties of Comparable Pyrrolidine Derivatives

Structural and Stereochemical Differences

- Substituent Positioning: The (2R,3R) and (2R,3S) isomers differ in hydroxyl group configuration, impacting hydrogen-bonding interactions and enantioselectivity in catalysis. The geminal 3-cyano-3-hydroxy derivative lacks stereochemical complexity but introduces steric hindrance, favoring ring-opening reactions. The 2-cyano-4-hydroxy analog positions substituents distally, altering conformational flexibility.

- Synthesis and Purification: The (2R,3S) isomer is synthesized via asymmetric catalysis, achieving 97% purity through recrystallization. The geminal derivative (CAS 1194376-31-2) is prepared via nucleophilic cyanide addition to a ketone intermediate, followed by Boc protection. The 2-cyano-4-hydroxy compound is synthesized using Pd-catalyzed cross-coupling, with purification via silica gel chromatography (95% yield).

Physicochemical and Spectroscopic Properties

- Spectral Data: NMR analysis of related compounds (e.g., tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate) reveals distinct δ values for hydroxyl (δ 1.86 ppm) and cyano-associated carbons (δ 123.0 ppm). HRMS data for the geminal derivative (CAS 1194376-31-2) confirms [M+H]+ at m/z 212.25, consistent with theoretical values.

Thermal Stability :

- Boc-protected derivatives exhibit decomposition temperatures >150°C, while silyl-protected analogs (e.g., in ) are sensitive to acidic conditions.

Biological Activity

tert-Butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate, with the molecular formula CHNO and a molecular weight of 212.25 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activities, synthesis, and potential therapeutic applications.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. These effects are likely due to the presence of the hydroxyl group, which facilitates hydrogen bonding interactions with biological molecules, enhancing its bioactivity .

The proposed mechanisms underlying its biological activity include:

- Interaction with specific receptors or enzymes involved in pain and inflammation pathways.

- Modulation of inflammatory mediators, potentially leading to reduced pain perception and inflammation.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Pain Relief :

- A study evaluated the analgesic effects of this compound in animal models. Results showed a significant reduction in pain response compared to control groups, indicating its potential as a pain relief agent.

-

Anti-inflammatory Effects :

- Another investigation focused on its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry and functional groups that contribute to its distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for tert-Butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : Synthesis typically involves multi-step protocols starting from pyrrolidine precursors. Key steps include:

- Cyano Group Introduction : Nucleophilic substitution using cyanide sources (e.g., KCN or TMSCN) under anhydrous conditions.

- Hydroxyl Group Protection/Deprotection : tert-Butyloxycarbonyl (Boc) groups are commonly used for amine protection, requiring acidic conditions (e.g., HCl/THF) for removal .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) ensure (2R,3R) configuration. Reaction temperatures below 0°C improve stereoselectivity by slowing racemization .

- Key Reagents : Dess–Martin periodinane for oxidation and Pd(PPh₃)₄ for cross-coupling reactions optimize functional group compatibility .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyano (δ ~110-120 ppm for CN) and hydroxyl groups (broad peak at δ ~1-5 ppm). NOESY experiments confirm stereochemistry through spatial correlations between protons on C2 and C3 .

- IR Spectroscopy : Sharp peaks at ~2240 cm⁻¹ (C≡N) and ~3400 cm⁻¹ (-OH) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₂O₃: 226.1317) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods be integrated into experimental design to optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Prediction : Density Functional Theory (DFT) calculates transition states to identify low-energy pathways for cyano group installation or hydroxylation .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and stereoselectivity. Polar aprotic solvents (e.g., THF) stabilize intermediates in SN2 reactions .

- Machine Learning : Training models on existing pyrrolidine synthesis data (e.g., reaction yields, catalysts) recommends optimal conditions (e.g., 70°C for Pd-mediated cross-couplings) .

Q. What strategies resolve contradictions in stereochemical assignments observed across studies?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) to verify purity and configuration .

- Comparative NMR Analysis : Overlay experimental ¹H NMR data with computed spectra (via software like ACD/Labs) to detect discrepancies in diastereomer ratios .

- Dynamic Kinetic Resolution (DKR) : Employs enzymes (e.g., lipases) or chiral catalysts to correct racemization during synthesis .

Q. What are the challenges in achieving regioselective functionalization of the pyrrolidine ring, and how can they be addressed?

- Methodological Answer :

- Competing Reactivity : The hydroxyl and cyano groups may direct electrophiles to undesired positions. Solution : Use bulky protecting groups (e.g., TBS) to shield the hydroxyl group during nitrile installation .

- Chelation Control : Lewis acids (e.g., ZnCl₂) coordinate with the pyrrolidine nitrogen, directing substituents to the trans position .

- Microwave-Assisted Synthesis : Accelerates reactions to minimize side products (e.g., 10-minute cycles at 100°C for nucleophilic substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.